molecular formula C10H10O3 B1606306 1,3-Benzodioxole-5-propanal CAS No. 30830-55-8

1,3-Benzodioxole-5-propanal

Cat. No.: B1606306
CAS No.: 30830-55-8
M. Wt: 178.18 g/mol
InChI Key: IDCKZBGINKOTOL-UHFFFAOYSA-N
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Description

3,4-Methylenedioxyphenyl-1-propanal is a member of benzodioxoles.

Scientific Research Applications

Anticancer and Antibacterial Potential

1,3-Benzodioxole derivatives have been studied for their potential in treating cancer and bacterial infections. One study focused on synthesizing 2-phenyl 1,3-benzodioxole derivatives and evaluating their anticancer, antibacterial, and DNA binding capabilities. These compounds demonstrated significant activity against both cancer and bacterial cells, with some derivatives showing greater potency than standard reference compounds like cisplatin and cinoxacin (Gupta, Rao, Bommaka, Raghavendra, & Aleti, 2016). Another study synthesized a series of 1,3-benzodioxoles and evaluated their in vitro antitumor activity, finding that certain derivatives exhibited significant tumor growth inhibition (Micale, Zappalà, & Grasso, 2002).

Histone Deacetylase Enzyme Inhibition for Cancer Treatment

1,3-Benzodioxole and its propargyl ether derivatives have been investigated as novel inhibitors of the histone deacetylase enzyme, a target for cancer treatment. These compounds were evaluated for their specific inhibitory effects on HDAC-1 enzyme and showed promising results in combating cancer progression (Kumar et al., 2018).

Application in Fragrance Industry

A toxicological and dermatological review was conducted on 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, a derivative of 1,3-Benzodioxole, when used as a fragrance ingredient. This review includes a detailed summary of all available toxicology and dermatology papers related to this individual fragrance ingredient (Mcginty, Letizia, & Api, 2012).

Photoinitiator in Free Radical Polymerization

A 1,3-benzodioxole derivative, naphthodioxinone-1,3-benzodioxole, was synthesized and characterized for its role as a caged one-component Type II photoinitiator for free radical polymerization. This photoinitiator releases a compound with both benzophenone and 1,3-dioxole groups, initiating free radical polymerization of monomers (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Insecticidal Activity

1,3-Benzodioxole derivatives have been studied for their insecticidal activity. For instance, 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole was investigated for its effects on the Colorado potato beetle, showing significant insecticidal properties at certain concentrations (Vanmellaert, Deloof, & Jurd, 1983).

Properties

CAS No.

30830-55-8

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)propanal

InChI

InChI=1S/C10H10O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-6H,1-2,7H2

InChI Key

IDCKZBGINKOTOL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CCC=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC=O

30830-55-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-(3,4-methylenedioxyphenyl)propyl alcohol (0.26 g, 1.4 mmoles) and elite in CH2Cl2 (7 ml) was added PCC (0.46 g, 2.2 mmoles). The brown reaction mixture was filtered through a plug of celite 1.5 hours later and then concentrated. The brown residue was subjected to flash chromatography (20% EtOAc/hexanes) to provide 0.20 g (77%) of the title compound as a light yellow oil.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.46 g
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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